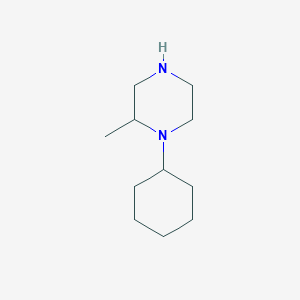

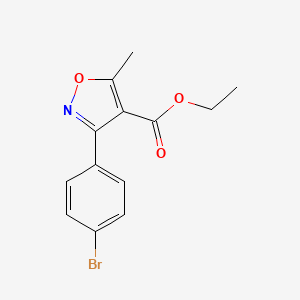

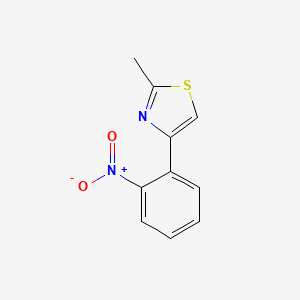

![molecular formula C7H9N3O2 B1613598 4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶-4-羧酸 CAS No. 777819-31-5](/img/structure/B1613598.png)

4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶-4-羧酸

描述

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a conformationally constrained amino acid that is a structural element in certain biologically active compounds . It can be synthesized from histamine dihydrochloride and polyformaldehyde .

Synthesis Analysis

The synthesis of the tetrahydro [4,5- c ]pyridine core was accomplished via the Pictet–Spengler reaction of histamine hydrochloride and paraformaldehyde . The reaction is carried out in nonaqueous solvent, such as acetonitrile, tetrahydrofuran or methylene chloride, with an added organic base, such as triethylamine or pyridine .Molecular Structure Analysis

The molecular formula of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is C7H9N3O2, and its molecular weight is 167.17 .Chemical Reactions Analysis

Alkylation or acylation of the secondary amine yielding compounds was achieved by treating 4 with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .科学研究应用

合成和表征

4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶-4-羧酸及其衍生物(称为菠菜素)已通过 N<sub>im</sub>-取代的组氨酸的 Pictet-Spengler 反应合成。该过程还产生了菠菜素的环状乙内酰脲衍生物。该合成旨在探索酰胺、酯、5-烷基和酰基,以及区域特异性 N<sub>im</sub>-烷基和芳基烷基衍生物。这些化合物经过光谱测定和表征,为其在各个科学研究领域的潜在应用提供了见解 (Klutchko 等人,1991)。

分子框架和气体吸附

研究利用了包含咪唑鎓基团的四羧酸的刚性和角结构,如 1,3-双(3,5-二羧基苯基)咪唑鎓 (H4L(+)),来构建带电的金属有机框架。这些由不同的基于吡啶的连接体形成的框架表现出独特性质,例如选择性气体吸附。这些框架的孔隙尺寸和电子环境被调制,以实现对 CO2 的选择性吸附,而不是 N2 和 CH4,展示了这些结构在环境和材料科学中的潜力 (Sen 等人,2014)。

光物理研究用于细胞探针

基于咪唑并[1,5-a]吡啶的荧光团已被合成并研究其作为细胞膜探针的潜力。这些化合物表现出溶剂变色行为,并已用脂质体进行了测试,显示成功嵌入脂质双层。对这些荧光团的动力学实验和温度依赖性研究表明它们在监测细胞健康和探索生化途径中的适用性,突出了它们在化学生物学和医学诊断中的重要性 (Renno 等人,2022)。

作用机制

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

安全和危害

未来方向

The potential therapeutic significance of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives is still being explored. Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELXZXRNDYMDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626637 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

777819-31-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

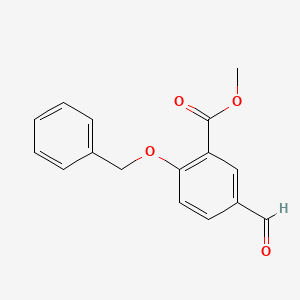

![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)

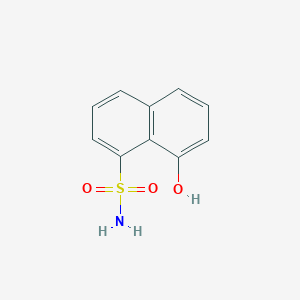

![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)

![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)